N-[1-(2-METHYLPHENOXY)PROPAN-2-YL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE
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Overview
Description
N-[1-(2-METHYLPHENOXY)PROPAN-2-YL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a benzamide core, a pyrrolidine ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-METHYLPHENOXY)PROPAN-2-YL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Alkylation of the Benzamide Core: The phenoxy intermediate is then reacted with a benzamide derivative under basic conditions to introduce the phenoxy group onto the benzamide core.
Introduction of the Pyrrolidine Ring: The final step involves the reaction of the intermediate with pyrrolidine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-METHYLPHENOXY)PROPAN-2-YL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phenoxy derivatives.
Scientific Research Applications
N-[1-(2-METHYLPHENOXY)PROPAN-2-YL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of N-[1-(2-METHYLPHENOXY)PROPAN-2-YL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-METHYLPHENOXY)PROPAN-2-YL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE: Similar structure with a piperidine ring instead of a pyrrolidine ring.
N-[1-(2-METHYLPHENOXY)PROPAN-2-YL]-4-[(MORPHOLIN-1-YL)METHYL]BENZAMIDE: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
N-[1-(2-METHYLPHENOXY)PROPAN-2-YL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE is unique due to the presence of the pyrrolidine ring, which can influence its chemical reactivity and biological activity. The combination of the phenoxy group and the benzamide core also contributes to its distinct properties.
Properties
IUPAC Name |
N-[1-(2-methylphenoxy)propan-2-yl]-4-(pyrrolidin-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-17-7-3-4-8-21(17)26-16-18(2)23-22(25)20-11-9-19(10-12-20)15-24-13-5-6-14-24/h3-4,7-12,18H,5-6,13-16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAKATXIRNBGPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(C)NC(=O)C2=CC=C(C=C2)CN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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